2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
Overview
Description
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid, also known as CBPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. CBPA is a biphenyl derivative that has a carboxylic acid group and an amino acid group. This chemical compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is not fully understood. However, it has been suggested that 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid interacts with metal ions through its carboxylic acid and amino acid groups, leading to the formation of a complex. This complex can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been shown to have no significant toxicity or adverse effects on living organisms. However, its physiological effects have not been extensively studied.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is its limited solubility in aqueous solutions, which can affect its detection sensitivity.
Future Directions
There are several future directions for the research of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid. One potential application is the development of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid-based sensors for the detection of metal ions in environmental samples. Another potential application is the use of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid as a ligand for the preparation of MOFs for gas storage and separation. Further research is needed to fully understand the mechanism of action and physiological effects of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid.
Scientific Research Applications
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been extensively studied for its potential use in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been used as a ligand for the preparation of metal-organic frameworks (MOFs) for gas storage and separation.
properties
IUPAC Name |
3-[[2-(2-carboxyphenyl)benzoyl]amino]-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13-14(21(25)26)11-6-12-19(13)23-20(24)17-9-4-2-7-15(17)16-8-3-5-10-18(16)22(27)28/h2-12H,1H3,(H,23,24)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBXBJBQLRKHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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